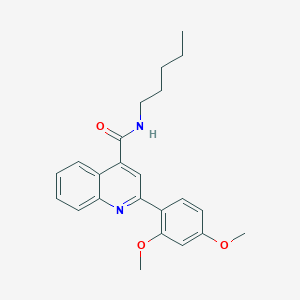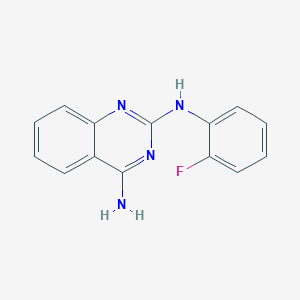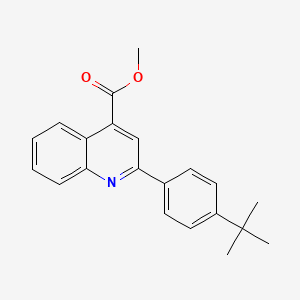
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, industrial chemistry, and materials science. Quinoline derivatives are recognized for their broad range of biological activities, making them valuable in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition-metal catalyzed synthetic methodologies. These methods are favored for their efficiency and ability to produce complex heterocyclic compounds with high yields. Common catalysts used include palladium, copper, and silver salts .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxylate esters .
Aplicaciones Científicas De Investigación
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industrial Chemistry: The compound is utilized in the synthesis of luminescent materials and sensors.
Materials Science: It finds applications in the development of organic electronic materials and as a building block for complex heterocyclic compounds
Mecanismo De Acción
The mechanism of action of methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, quinoline derivatives are known to inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerase IV .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
- 2-(4-tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrobromide
- 2-(4-tert-butylphenyl)-4-(4-methyl-1-piperidinyl)quinoline hydrobromide
Uniqueness
Methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate stands out due to its specific tert-butylphenyl substitution, which imparts unique steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C21H21NO2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl 2-(4-tert-butylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)15-11-9-14(10-12-15)19-13-17(20(23)24-4)16-7-5-6-8-18(16)22-19/h5-13H,1-4H3 |
Clave InChI |
IEYWVDGQPMASOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


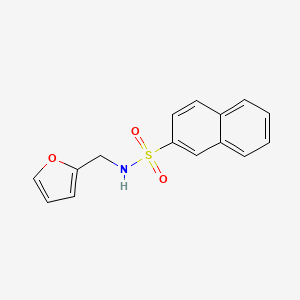

methanone](/img/structure/B14951792.png)
![N-(2-Oxo-2-{2-[(E)-1-phenylpropylidene]hydrazino}ethyl)-2-furamide](/img/structure/B14951797.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
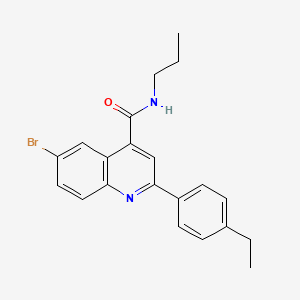
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)
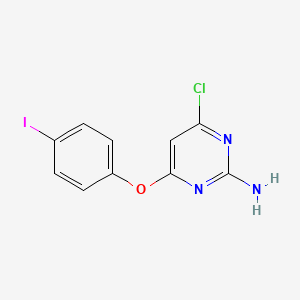
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
![3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B14951861.png)
